6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is a bicyclic compound that belongs to the class of heterocycles, specifically pyrrolopyrazines. This compound has garnered attention due to its potential biological activities and applications in medicinal chemistry. Its unique structure, comprising a fused pyrrole and pyrazine ring, provides a foundation for various chemical modifications and explorations in drug development.
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine can be sourced from natural products or synthesized through various organic reactions. It is classified as a nitrogen-containing heterocyclic compound, which is significant in pharmaceutical chemistry due to the presence of nitrogen atoms that can interact with biological systems.
Several synthetic routes have been developed to produce 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine. Common methods include:
The synthesis typically requires careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Analytical techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of the synthesized compound.
The molecular formula for 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is . The structure features:
The compound has a melting point typically reported around 100-102 °C. Its molecular weight is approximately 132.15 g/mol.
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine can participate in various chemical reactions:
Reactions are typically performed under controlled conditions to avoid side reactions. The use of solvents and temperature adjustments can significantly influence the outcome of these reactions.
The mechanism of action for 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine is not fully elucidated but is believed to involve interactions with biological targets such as enzymes or receptors. Studies suggest that it may exhibit:
6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine has several scientific uses:
Regioselective functionalization of the 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine scaffold is critical for modulating bioactivity and physicochemical properties. The scaffold’s inherent asymmetry presents challenges, with the N1 and C3 positions exhibiting distinct reactivity patterns. Electrophilic aromatic substitution favors the C3 position due to higher electron density, while nucleophilic agents target the N1 nitrogen. For example, Miyaura borylation enables selective installation of boronate esters at C3, facilitating subsequent Suzuki couplings for aryl diversification [4].
Deprotonation strategies using mixed lithium-zinc bases (e.g., LiTMP/Zn(TMP)₂) achieve regioselective halogenation at C7 or C8 in fused systems, as demonstrated in pyrido[3,4-b]pyrazine derivatives [9]. Computational analyses reveal that steric hindrance from the pyrrolo ring’s C5 hydrogen directs ortho-functionalization in pendant phenyl groups [9]. Enzymatic resolution methods further enable chiral separation of racemic mixtures, exemplified by the isolation of single enantiomers of 6-(5-chloro-2-pyridyl) derivatives [6].
Table 1: Regioselectivity Patterns in Pyrrolo[3,4-b]pyrazine Functionalization
Position | Reaction Type | Preferred Reagents | Example Product |
---|---|---|---|
N1 | Nucleophilic substitution | Alkyl halides, acyl chlorides | 1-Methyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine |
C3 | Miyaura borylation | B₂pin₂, Pd(dppf)Cl₂ | 3-Borylated derivatives |
C7/C8 | Directed metalation | LiTMP/Zn(TMP)₂, I₂ | 7-Iodopyrido[3,4-b]pyrazine |
Chiral 6,7-dihydro-5H-pyrrolo[3,4-b]pyrazines are synthesized via organocatalyzed cycloadditions or enzymatic resolution. Cinchona alkaloid-derived squaramide catalysts (10 mol%) enable asymmetric [3+2] cycloadditions between azomethine ylides and electrophiles, yielding pyrrolo-pyrazines with >93% ee and >20:1 dr [8] [10]. Transition-metal-free electrochemical methods using chiral amines achieve dehydrogenative coupling of N-allyl amides with 1,3-dicarbonyls, constructing pyrrolidine rings with defined stereocenters adjacent to the pyrazine core [10].
For C7-hydroxy derivatives (e.g., EVT-337839), lipase-mediated kinetic resolution separates racemates, providing enantiopure intermediates for zopiclone synthesis [6]. X-ray crystallography confirms absolute configurations, as in the case of N-{(6-phenyl-6,7-dihydro-5H-pyrrolo[3,4-b]pyrazine-2,3-diyl)bis(methylene)}bis(N-methylaniline), where the phenyl ring lies coplanar (dihedral angle: 4.41°) with the bicyclic system [9].
Palladium-catalyzed cross-couplings are pivotal for introducing pharmacophores onto the pyrrolo-pyrazine scaffold. Suzuki-Miyaura reactions of 3-borylated or 7/8-halogenated derivatives with aryl/heteroaryl boronic acids afford biaryl analogs like 2-[4-(6-methoxypyridin-3-yl)oxypiperidin-1-yl]-3-methyl-6,7-dihydropyrrolo[3,4-b]pyridin-5-one, a potent M4 mAChR modulator [1] [4]. Copper-catalyzed C–N couplings install azoles at C8 of pyrido[3,4-b]pyrazines, while Buchwald-Hartwig amination incorporates alkylamino or benzylamino groups [9].
Notably, Stille couplings using stannyl precursors achieve 30–85% yields for sterically hindered tert-butyl substituents, which are inaccessible via Suzuki methods [9]. Catalyst selection dictates efficiency: Pd(PPh₃)₄ outperforms Pd₂(dba)₃ for electron-deficient pyrazines, while XPhos enhances coupling yields with ortho-substituted arylboronic acids.
Table 2: Cross-Coupling Reactions for Pyrrolo-Pyrazine Diversification
Reaction | Catalyst System | Scope | Yield Range |
---|---|---|---|
Suzuki-Miyaura | Pd(dppf)Cl₂, K₂CO₃ | Aryl/heteroaryl boronic acids | 60–92% |
Buchwald-Hartwig | CuI, L-proline | Alkylamines, benzylamines | 45–78% |
Stille coupling | Pd(PPh₃)₄, LiCl | Heteroaryl stannanes | 30–85% |
Solid-phase synthesis enables rapid assembly of pyrrolo-pyrazine libraries for drug screening. Wang resin-linked N-Fmoc aminomalonates undergo condensation with 2-carboxaldehydes, followed by cyclative cleavage using Sc(OTf)₃ catalysis to yield 1,2-dihydropyrrolo[1,2-a]pyrazines [5]. Rink amide resin supports facilitate Ugi four-component reactions (Ugi-4CR) with isocyanides, anthranilic acids, and aldehydes, generating dihydroquinazolinone-fused analogs after microwave-assisted cyclization [5].
Automated platforms incorporate fluorous-tagged building blocks, allowing purification-free isolation of 192 compounds per run with ≥85% purity (HPLC-UV). This approach accelerates SAR studies for kinase inhibitors, exemplified by RIPK1-targeted 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole libraries [4].
CAS No.: 34911-51-8
CAS No.: 463-82-1
CAS No.: 85815-37-8
CAS No.: 88048-09-3